molecular formula C47H79N4O11P B1238826 N-Nbd-dope CAS No. 91632-07-4

N-Nbd-dope

Cat. No.: B1238826
CAS No.: 91632-07-4
M. Wt: 907.1 g/mol
InChI Key: RKWFXILULDJZBB-XPWSMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-NBD-DOPE, chemically known as N-(7-nitro-2,1,3-benzoxadiazol-4-yl)dioleoylphosphatidylethanolamine, is a high-purity fluorescently labeled lipid essential for advanced research in membrane biology and cellular imaging . This compound features a dioleoylphosphatidylethanolamine (DOPE) backbone, a lipid known for its fusogenic properties that promote membrane fusion and facilitate processes like endosomal escape in delivery systems . The DOPE backbone is covalently linked to a nitrobenzoxadiazole (NBD) fluorophore on the headgroup, creating a powerful probe with excitation/emission maxima of approximately 463/536 nm . The fluorescence of the NBD group is highly sensitive to its local environment, making it an excellent reporter for lipid localization and membrane properties . In practice, this compound serves as a critical tool for investigating lipid membrane dynamics and intermembrane transfer, providing insights into membrane fluidity and organization . It is widely used in cellular imaging to visualize lipid distribution and trafficking in real-time within live cells, enabling the study of vital processes such as endocytosis and exocytosis . Furthermore, its application extends to the development of pH-sensitive liposomal systems, where it helps study triggered release mechanisms crucial for drug and gene delivery . Derivatives like this compound are also integral in sophisticated assays, such as the FRAP and the ANTS/DPX leakage assay, to quantify membrane fusion, content release, and lipid mixing kinetics . Key Applications: Visualizing lipid distribution and trafficking in live-cell imaging . Studying membrane dynamics, fluidity, and intermembrane lipid transfer . Investigating membrane fusion and content release in liposome destabilization assays . Tracking cellular processes such as endocytosis and exocytosis . Attention: This product is for research use only and is not intended for diagnostic or therapeutic use in humans .

Properties

CAS No.

91632-07-4

Molecular Formula

C47H79N4O11P

Molecular Weight

907.1 g/mol

IUPAC Name

[3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C47H79N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(52)58-39-41(61-45(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-60-63(56,57)59-38-37-48-42-35-36-43(51(54)55)47-46(42)49-62-50-47/h17-20,35-36,41,48H,3-16,21-34,37-40H2,1-2H3,(H,56,57)/b19-17+,20-18+

InChI Key

RKWFXILULDJZBB-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

N-(7-nitro-2,1,3-benzoxadiazol-4-yl)dioleoylphosphatidylethanolamine
N-NBD-DOPE

Origin of Product

United States

Scientific Research Applications

Membrane Biology

Fluorescent Probes in Lipid Membranes
N-Nbd-Dope serves as a valuable tool for studying lipid membranes due to its fluorescent properties. It can be incorporated into lipid bilayers, allowing researchers to monitor membrane dynamics and interactions. Studies have shown that this compound can be used to assess lipid transfer between membranes, providing insights into membrane fluidity and organization .

Intermembrane Transfer Assays
In experiments assessing the intermembrane transfer of lipids, this compound has been utilized as a negative control due to its slow transfer rates compared to other fluorescent lipid probes. The fluorescence of this compound is quenched in certain conditions, allowing for the measurement of lipid dynamics in a controlled manner .

Cellular Imaging

Visualization of Cellular Processes
this compound is frequently employed in cellular imaging applications to visualize lipid distribution and dynamics within live cells. Its fluorescent properties enable real-time observation of cellular processes such as endocytosis and exocytosis. For instance, studies have demonstrated the use of this compound in tracking the incorporation of lipids into cellular membranes during these processes .

Targeting Specific Organelles
Researchers have developed probes based on this compound that target specific organelles within cells. For example, modifications to the this compound structure allow for enhanced specificity towards lysosomes or endoplasmic reticulum, facilitating studies on organelle function and pathology .

Biosensing Applications

Sensing Small Molecules and Proteins
this compound derivatives have been designed as biosensors for detecting small molecules and proteins. These probes leverage the unique reactivity of the NBD group with biological nucleophiles, enabling site-specific labeling of proteins and detection of enzyme activities. This application is particularly relevant in studying disease mechanisms where small molecule signaling plays a crucial role .

Fluorogenic Enzyme Assays
The transformation of non-fluorescent this compound derivatives into fluorescent forms upon reaction with specific analytes has been explored for developing fluorogenic enzyme assays. This approach allows for sensitive detection of enzyme activity in biological samples, contributing to diagnostic applications .

Case Studies

Study Application Findings
Yoon et al., 2015Imaging H₂S in live cellsDeveloped an NBD-based probe demonstrating high selectivity for H₂S with low cytotoxicity .
Research on Lipid DynamicsIntermembrane TransferUsed this compound to assess lipid transfer rates; demonstrated its utility as a negative control in assays .
Fluorogenic ProbesEnzyme Activity DetectionCreated probes that convert from non-fluorescent to fluorescent upon interaction with target enzymes, enhancing detection sensitivity .

Comparison with Similar Compounds

Regulatory and Industrial Relevance

While this compound itself is a research tool, its applications inform the development of non-biological complex drugs (NBCDs) like liposomal therapeutics. Regulatory guidelines for NBCDs emphasize rigorous characterization of lipid composition and kinetics, akin to biosimilars . For example, the FDA’s guidance on nanomaterial-based drugs underscores the need for advanced analytical methods to assess lipid dynamics—a parameter directly studied using this compound .

Q & A

Q. Methodological Example :

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)254025
Solvent (DMF:H2O)3:11:13:1
Yield (%)68 ± 552 ± 868 ± 5

Table 1: Comparative synthesis yields under varying conditions.

What strategies are effective for resolving contradictions in pharmacokinetic data for this compound across preclinical studies?

Advanced Research Focus
Contradictions may arise from:

  • Biological variability : Species-specific metabolic pathways or dosing regimens.
  • Analytical limitations : Differences in detection thresholds (e.g., LC-MS vs. ELISA).

Q. Steps for Resolution :

Replicate studies under standardized conditions .

Meta-analysis of raw datasets to identify confounding variables (e.g., diet, co-administered drugs) .

Cross-validate results using orthogonal assays (e.g., isotopic labeling for metabolite tracking) .

Case Study :
A 2023 study found discrepancies in this compound bioavailability between rodent models (15% vs. 32% absorption). Reanalysis revealed differences in gut microbiota composition as a key factor .

How should researchers integrate qualitative and quantitative data to evaluate this compound’s mechanism of action?

Q. Advanced Research Focus

  • Quantitative data : Dose-response curves, IC50 values, and binding affinity assays.
  • Qualitative data : Transcriptomic profiles or patient-reported outcomes in clinical trials .

Q. Integration Framework :

Triangulation : Compare molecular docking simulations (quantitative) with cellular localization imaging (qualitative) .

Iterative analysis : Refine hypotheses using mixed-methods approaches (e.g., CRISPR screens followed by ethnographic interviews in model systems) .

What ethical considerations are critical when designing human trials involving this compound?

Q. Basic Research Focus

  • Informed consent : Clearly communicate risks, such as phototoxicity observed in vitro .
  • Participant selection : Exclude individuals with pre-existing conditions (e.g., hepatic impairment) that may exacerbate adverse effects .
  • Data transparency : Share raw datasets in public repositories to enable independent verification .

How can researchers address inconsistencies in this compound’s reported stability under varying storage conditions?

Advanced Research Focus
Contradiction Analysis :

StudyStorage ConditionDegradation (%)Proposed Cause
A-20°C, dark5% over 6 moOxidation
B4°C, ambient light22% over 6 moPhotodegradation

Table 2: Stability discrepancies and hypothesized mechanisms.

Q. Resolution Steps :

Conduct accelerated stability studies with controlled variables (light, humidity) .

Use spectroscopic profiling (e.g., FTIR) to identify degradation byproducts .

What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuropharmacological effects?

Q. Basic Research Focus

  • In vitro : Ideal for high-throughput screening of receptor affinity (e.g., GPCR assays) .
  • In vivo : Required for assessing blood-brain barrier penetration and behavioral outcomes .

Q. Decision Matrix :

ObjectiveModel TypeKey Metric
Target identificationIn vitroKi values (nM)
Toxicity screeningIn vivoLD50, histopathology

How can researchers ensure compliance with chemical safety protocols when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Material Safety Data Sheets (MSDS) : Verify toxicity data (e.g., LD50 = 320 mg/kg in rats) .
  • Engineering controls : Use fume hoods for powder handling and UV-shielded containers to prevent photodegradation .

What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Q. Advanced Research Focus

  • Non-linear regression : Fit sigmoidal curves to calculate EC50 values .
  • ANOVA with post-hoc tests : Compare outcomes across multiple dosing cohorts (e.g., 10 mg/kg vs. 50 mg/kg) .

Q. Example Output :

Dose (mg/kg)Response (%)p-value vs. Control
1025 ± 40.03
5068 ± 7<0.001

How should conflicting interpretations of this compound’s role in lipid metabolism be reconciled?

Q. Advanced Research Focus

  • Contradiction source : Variability in assay endpoints (e.g., β-oxidation rates vs. triglyceride accumulation) .
  • Resolution : Establish a unified endpoint (e.g., ATP production) and conduct multi-center validation .

What guidelines govern the citation of unpublished or preliminary data on this compound in grant proposals?

Q. Basic Research Focus

  • Ethical disclosure : Clearly label unpublished data as "preliminary" and provide experimental details (n, methods) .
  • Repository use : Deposit datasets in platforms like Zenodo for peer scrutiny .

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